molecular formula C19H23NO3 B2418625 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024222-56-7

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2418625
CAS No.: 1024222-56-7
M. Wt: 313.397
InChI Key: ZGNPBZFPYVFIAY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindolone core

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPBZFPYVFIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under basic conditions, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as sodium hydroxide and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the following steps:

  • Condensation : 3,4-dimethoxybenzaldehyde is condensed with a suitable ketone under basic conditions.
  • Cyclization and Reduction : Subsequent cyclization and reduction steps are performed using catalysts like sodium hydroxide and solvents such as ethanol or methanol.

Chemistry

This compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation and substitution reactions.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or carboxylic acidsPotassium permanganate
ReductionConverts ketones to alcoholsLithium aluminum hydride
SubstitutionIntroduces new functional groupsHalogens or nitro groups

Biology

Research indicates that this compound has potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Medicine

The compound is being explored as a lead compound in drug discovery for various therapeutic areas. Its interaction with specific molecular targets suggests potential applications in treating diseases such as cancer and infections.

Industrial Applications

In the industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its tetrahydroindolone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 1024222-56-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C19H23NO3C_{19}H_{23}NO_3 and features a tetrahydroindole core with a dimethoxyphenyl substituent. Its structure is pivotal for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of tetrahydroindolones exhibit significant anticancer properties. For instance, studies have shown that compounds containing a tetrahydroindole moiety can inhibit receptor tyrosine kinases associated with various growth factors such as VEGF-R and FGF-R. The most potent inhibitors demonstrated IC50 values in the low nanomolar range (e.g., 4 nM for VEGF-R2) .

Table 1: Inhibitory Potency of Tetrahydroindole Derivatives

CompoundTarget ReceptorIC50 (nM)
9dVEGF-R24
9hFGF-R180
9bPDGF-Rβ4

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research suggests that tetrahydroindole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. These characteristics may contribute to their potential in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that certain derivatives possess antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing this activity .

The biological activities of this compound are primarily attributed to its ability to interact with specific protein targets:

  • Tyrosine Kinase Inhibition : The compound acts as an inhibitor of receptor tyrosine kinases involved in cell proliferation and angiogenesis.
  • Antioxidant Mechanism : It may exert neuroprotective effects through the modulation of oxidative stress pathways.

Case Studies

A notable study explored the efficacy of tetrahydroindole derivatives in inhibiting cancer cell lines. The findings revealed that modifications in the molecular structure significantly influenced their anticancer potency. For example, the introduction of a propionic acid moiety at specific positions enhanced receptor binding affinity and inhibitory activity against cancer cell proliferation .

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